molecular formula C20H24O2S2 B12599870 (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene CAS No. 647010-02-4

(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene

Cat. No.: B12599870
CAS No.: 647010-02-4
M. Wt: 360.5 g/mol
InChI Key: PRXQJFQIRCWCNQ-UHFFFAOYSA-N
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Description

(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene is a complex organic compound characterized by the presence of both phenylsulfanyl and diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:

    Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl precursor with appropriate reagents to form the intermediate compound.

    Addition of Diethoxy Groups: The intermediate is then reacted with diethoxy reagents under controlled conditions to introduce the diethoxy groups.

    Final Assembly: The final step involves the coupling of the intermediate with other necessary reagents to form this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The phenylsulfanyl and diethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene: Unique due to its specific structural features.

    Phenylsulfanyl Compounds: Share the phenylsulfanyl group but differ in other structural aspects.

    Diethoxy Compounds: Contain diethoxy groups but lack the phenylsulfanyl moiety.

Uniqueness

This compound is unique due to the combination of phenylsulfanyl and diethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

647010-02-4

Molecular Formula

C20H24O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

(4,4-diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene

InChI

InChI=1S/C20H24O2S2/c1-3-21-20(22-4-2)15-19(24-18-13-9-6-10-14-18)16-23-17-11-7-5-8-12-17/h5-14,16,20H,3-4,15H2,1-2H3

InChI Key

PRXQJFQIRCWCNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=CSC1=CC=CC=C1)SC2=CC=CC=C2)OCC

Origin of Product

United States

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